molecular formula C25H28N4O3 B12188021 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide

Cat. No.: B12188021
M. Wt: 432.5 g/mol
InChI Key: NXYVZTYGPOHMHG-UHFFFAOYSA-N
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Description

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide is a complex organic compound that features an indole nucleus, a piperazine ring, and a butanamide backbone. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-(1H-indol-3-yl)butanoic acid with piperazine under mild conditions using N-bromosuccinimide and triphenylphosphine . This method allows for high yields and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing various biological pathways. For example, it can act as an agonist for dopamine D4 receptors and 5-hydroxytryptamine 5-HT1D receptors, which are involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide is unique due to its combination of an indole nucleus, a piperazine ring, and a butanamide backbone. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C25H28N4O3/c30-23(26-13-12-19-6-2-1-3-7-19)10-11-24(31)28-14-16-29(17-15-28)25(32)21-18-27-22-9-5-4-8-20(21)22/h1-9,18,27H,10-17H2,(H,26,30)

InChI Key

NXYVZTYGPOHMHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NCCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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